5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine
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Overview
Description
5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is a compound belonging to the isoxazolo[4,3-c]pyridine family. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered interest due to its unique structure and properties.
Mechanism of Action
Target of Action
The primary target of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine, also known as Gaboxadol , is the GABA_A receptor . This receptor is a type of neurotransmitter receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Gaboxadol acts as an agonist at the GABA_A receptor . It has functional selectivity for the delta subunit-containing GABA_A receptors . These receptors are typically extrasynaptic and respond to persistent, low concentrations of GABA .
Biochemical Pathways
The activation of the GABA_A receptor by Gaboxadol enhances the inhibitory effects of GABA in the central nervous system . This can lead to increased deep sleep .
Result of Action
The molecular and cellular effects of Gaboxadol’s action result in enhanced GABAergic inhibition in the central nervous system . This can lead to increased deep sleep . The development of gaboxadol was stopped due to concerns regarding safety and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound is related to the GABAA receptor agonist THIP . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the GABAergic system .
Cellular Effects
Given its structural similarity to THIP, it may influence cell function by modulating GABAergic signaling pathways . This could potentially impact gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is not well-defined. If it acts similarly to THIP, it may bind to GABAA receptors, leading to changes in ion channel activity and neuronal excitability .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structural similarity to THIP, it may be metabolized by similar enzymes and cofactors .
Preparation Methods
The synthesis of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine can be achieved through several methods. One common approach involves the use of pyrrolidin-2-one as a starting material. The process includes obtaining intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate . These intermediates are then further processed to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been investigated for its potential use in treating sleep disorders and insomnia. It acts on the gamma-aminobutyric acid (GABA) system, modulating the GABA receptor subunit delta . Additionally, it has been explored for its applications in treating neurological and psychiatric disorders such as epilepsy, Parkinson’s disease, schizophrenia, and Huntington’s chorea . Its unique properties make it a valuable compound for research in various scientific fields.
Comparison with Similar Compounds
Similar compounds to 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine include 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (gaboxadol) and 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine . Gaboxadol, for instance, is another GABAA receptor agonist but has a different functional selectivity and application profile. The uniqueness of this compound lies in its specific binding properties and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-3-2-6-5(4-10)7(8)11-9-6/h2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAKJSAXLNLVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NOC(=C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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